molecular formula C14H10BrFN4O2S B4331274 4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE

4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE

Cat. No.: B4331274
M. Wt: 397.22 g/mol
InChI Key: GQHNVXSNUMQUCI-UHFFFAOYSA-N
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Description

4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE is a complex organic compound that features a triazole ring substituted with a bromobenzenesulfonyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Bromobenzenesulfonyl Group: This step involves the sulfonylation of the triazole ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group: The final step is the coupling of the fluorophenyl group to the triazole ring, which can be achieved through a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or marker in various biological assays to study cellular processes.

Mechanism of Action

The mechanism of action of 4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-BROMOBENZENESULFONYL)-1H-1,2,3-TRIAZOLE: Lacks the fluorophenyl group, which may affect its biological activity and chemical properties.

    1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOLE:

Uniqueness

4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE is unique due to the presence of both the bromobenzenesulfonyl and fluorophenyl groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.

Properties

IUPAC Name

5-(4-bromophenyl)sulfonyl-3-(2-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN4O2S/c15-9-5-7-10(8-6-9)23(21,22)14-13(17)20(19-18-14)12-4-2-1-3-11(12)16/h1-8H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHNVXSNUMQUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=C(N=N2)S(=O)(=O)C3=CC=C(C=C3)Br)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
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4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
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4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
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4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
Reactant of Route 5
4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE
Reactant of Route 6
4-(4-BROMOBENZENESULFONYL)-1-(2-FLUOROPHENYL)-1H-1,2,3-TRIAZOL-5-AMINE

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